N-methyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide
Description
N-methyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide is a pyrimido[5,4-b]indole derivative featuring a prop-2-en-1-yl (allyl) substituent at the 3-position and an N-methyl-N-phenylacetamide group linked via a sulfanyl bridge at the 2-position. This compound belongs to a class of molecules studied for their selective Toll-Like Receptor 4 (TLR4) agonist activity, with structural modifications influencing potency and selectivity .
Properties
IUPAC Name |
N-methyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-3-13-26-21(28)20-19(16-11-7-8-12-17(16)23-20)24-22(26)29-14-18(27)25(2)15-9-5-4-6-10-15/h3-12,23H,1,13-14H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHPBUWDFUFOPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CC=C)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide involves multiple steps. The key steps include the formation of the indole nucleus, followed by the introduction of the prop-2-en-1-yl group and the sulfanyl group. The final step involves the acylation of the indole derivative with N-methyl-N-phenylacetamide. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like lutidine .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole nucleus due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted indole derivatives.
Scientific Research Applications
N-methyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-methyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 3-Position
The 3-position of the pyrimido[5,4-b]indole core is critical for modulating biological activity. Key analogs include:
Key Insight : Bulky or electron-rich substituents (e.g., furan, bromophenyl) improve TLR4 activation or target binding compared to phenyl or allyl groups .
Variations in the Acetamide Side Chain
The N-substituents on the acetamide moiety influence solubility and receptor interactions:
Key Insight : Aromatic substituents (e.g., N-phenyl) may enhance π-stacking with TLR4 residues, while aliphatic groups (e.g., cyclohexyl) improve metabolic stability .
Physicochemical and Spectral Comparisons
Biological Activity
N-methyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound with significant biological activity. This article explores its structure, synthesis, and various biological effects, particularly its interactions with cellular pathways and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a pyrimidoindole core linked to a phenylacetamide moiety. The synthesis involves multi-step organic reactions where key intermediates are formed through the use of halogenated compounds and organometallic reagents. The structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H19N3O2S |
| CAS Number | 888448-10-0 |
The biological activity of this compound primarily stems from its ability to interact with various molecular targets. It has been shown to modulate the activity of Toll-like receptor 4 (TLR4), which plays a crucial role in the immune response. The compound's structure allows it to bind effectively to TLR4, leading to the activation of downstream signaling pathways that result in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon gamma-induced protein 10 (IP-10) .
Cytokine Production
Research indicates that modifications to the compound can significantly affect its biological activity. For instance, certain derivatives showed differential effects on IL-6 production while maintaining IP-10 levels, suggesting a selective pathway activation .
Toxicity Studies
Toxicity assessments conducted using murine bone marrow-derived dendritic cells (mBMDC) revealed that while many analogues exhibited cytotoxic effects, some nitrogen analogues demonstrated reduced toxicity without compromising TLR4 agonist activity . The viability was measured using an MTT assay, showing varying degrees of cell survival based on structural modifications.
Case Studies
Several studies have evaluated the biological effects of N-methyl derivatives in various contexts:
- TLR4 Activation : A study demonstrated that specific substitutions at the N5 position could enhance TLR4 activity while reducing cytotoxicity. This finding is critical for developing safer therapeutic agents targeting TLR pathways .
- Acetylcholinesterase Inhibition : Preliminary data suggest potential inhibitory effects on acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's . The compound's interaction with AChE was characterized by IC50 values indicating moderate inhibitory activity.
Table 1: Cytokine Release from mBMDCs Treated with Various Derivatives
| Compound | IL-6 Release (ng/mL) | Cell Viability (%) |
|---|---|---|
| Parent Compound | 6.4 ± 1.0 | 80 ± 5 |
| N5 Methyl Derivative | 3.0 ± 0.5 | 90 ± 3 |
| Other Analogues | Varies | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
